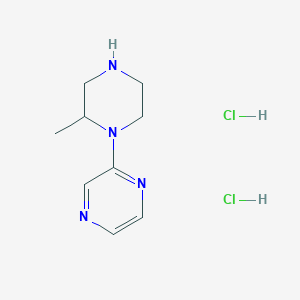

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Description

Propriétés

IUPAC Name |

2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHPXHTYSRIEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of CAS 2138093-56-6: A Technical Guide for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). CAS 2138093-56-6 , chemically identified as 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, is a highly versatile, bifunctional pharmacophore. Combining the solubilizing power of a piperazine ring with the electron-deficient nature of a pyrazine core, this compound is engineered to optimize Ligand Lipophilicity Efficiency (LLE) while providing a robust vector for synthetic functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing deep mechanistic insights into the physicochemical behavior, analytical validation, and synthetic integration of this critical building block.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic matrices. Data synthesized from and the confirm the baseline parameters of this compound [1, 2].

Table 1: Key Physicochemical and Structural Parameters

| Parameter | Value | Causality / Scientific Implication |

| CAS Number | 2138093-56-6 | Unique identifier specifically for the dihydrochloride salt form. |

| IUPAC Name | 2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride | Defines the regiochemistry (C2-methyl) and the di-protonated state. |

| Molecular Weight | 251.16 g/mol | Low molecular weight ensures that integration into larger scaffolds will not prematurely violate Lipinski’s Rule of 5. |

| Formula | C9H16Cl2N4 | The 1:2 stoichiometry indicates full protonation of the piperazine nitrogens. |

| SMILES | CC1N(C2=NC=CN=C2)CCNC1.[H]Cl.[H]Cl | Useful for in silico modeling and predictive ADME software. |

Mechanistic Insights: The Salt Form and Pharmacophore Design

Why Dihydrochloride? Free base aliphatic polyamines are notoriously challenging to handle; they are highly hygroscopic, prone to N-oxidation, and readily absorb atmospheric CO₂ to form carbamates. By formulating CAS 2138093-56-6 as a dihydrochloride salt, both basic centers of the piperazine ring are protonated. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogens, rendering them chemically inert to oxidation. This choice ensures long-term crystalline stability and immediate aqueous solubility for assay preparation.

The Role of the 2-Methyl Group: Unsubstituted piperazines are privileged scaffolds but frequently suffer from off-target hERG potassium channel binding, leading to cardiotoxicity (QT prolongation). The strategic placement of a methyl group at the C2 position introduces steric bulk that disrupts the optimal binding geometry within the hERG channel pore. Furthermore, this methyl group restricts the conformational flexibility of the piperazine chair, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target engagement. General structural properties of such derivatives can be further explored via [3].

Analytical Characterization Workflows

To ensure the integrity of downstream biological data, the purity and identity of the building block must be rigorously verified. The following protocol aligns with the for analytical validation [4].

Protocol: LC-MS/MS Structural Validation and Purity Assessment

-

Self-Validating Mechanism: This protocol incorporates a pre-run solvent blank and a post-run reference standard. This closed-loop validation ensures that any observed peaks are intrinsic to the sample and not artifacts of column carryover, matrix effects, or detector drift.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of CAS 2138093-56-6 in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: The dihydrochloride salt is highly water-soluble; the acidic modifier ensures the piperazine remains fully protonated for optimal electrospray ionization (ESI+).

-

-

System Suitability Testing (SST): Inject a known piperazine standard (e.g., 1 µL). Verify that the retention time relative standard deviation (RSD) is <2.0% over three consecutive injections.

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: A rapid gradient is sufficient because the high polarity of the pyrazine-piperazine core causes it to elute early in reverse-phase conditions.

-

-

Mass Spectrometry (ESI+): Monitor for the free base [M+H]⁺ ion at m/z 179.1. Set the collision energy (CE) to 15-25 eV to observe characteristic fragmentation (e.g., cleavage of the piperazine ring).

-

Data Analysis: Calculate purity based on UV absorbance at 254 nm (leveraging the pyrazine chromophore) and confirm the mass of the primary peak.

Synthetic Utility & Reactivity

CAS 2138093-56-6 serves as an excellent nucleophile for constructing complex multi-ring systems. The secondary amine on the piperazine ring (N4) is highly nucleophilic once freebased, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions.

Figure 1: Synthetic workflow for integrating CAS 2138093-56-6 into target APIs.

Causality in Synthesis: The electron-withdrawing nature of the pyrazine ring significantly reduces the basicity of the attached piperazine nitrogen (N1), ensuring that synthetic functionalization occurs exclusively and regioselectively at the secondary amine (N4).

Pharmacokinetic & ADME Implications

When integrated into a drug candidate, the 2-(2-Methylpiperazin-1-yl)pyrazine motif heavily influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The pyrazine ring lowers the overall lipophilicity (LogP) compared to a standard phenyl ring, which enhances aqueous solubility and reduces non-specific protein binding. However, researchers must account for specific metabolic liabilities. The piperazine ring is susceptible to CYP3A4-mediated N-oxidation and dealkylation, while the pyrazine ring can undergo hydroxylation via CYP1A2.

Figure 2: Putative Phase I/II metabolic clearance pathways for the piperazine-pyrazine motif.

By anticipating these pathways, drug development professionals can proactively design analogs (e.g., through strategic fluorination or isotopic labeling) to block metabolic soft spots, thereby extending the half-life of the final therapeutic agent.

References

In-Depth Technical Guide: 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a highly versatile, privileged scaffold [1]. By combining the conformational rigidity of a piperazine ring, the steric tuning of a methyl group, and the electronic modulation of a pyrazine core, this molecule serves as a foundational intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental protocols for its integration into discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and stoichiometric ratios of the salt form is critical for calculating precise molar equivalents during high-throughput parallel synthesis. Below is the consolidated quantitative data for the dihydrochloride salt form [2].

| Parameter | Value |

| Chemical Name | 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride |

| CAS Number | 2138093-56-6 |

| Molecular Formula | C₉H₁₄N₄ · 2HCl (or C₉H₁₆Cl₂N₄) |

| Molecular Weight | 251.15 g/mol |

| Free Base Molecular Weight | 178.23 g/mol |

| Monoisotopic Mass (Salt) | 250.075 Da |

| Appearance | White to off-white crystalline powder |

| Solvent Compatibility | Highly soluble in H₂O, DMSO, and DMF |

| Storage Conditions | Room temperature, desiccated (hygroscopic salt) |

Mechanistic Role in Drug Design (Pharmacophore Logic)

As a Senior Application Scientist, I emphasize that building blocks should never be chosen arbitrarily. Every functional group in 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride serves a distinct, causal purpose in lead optimization.

-

The Piperazine Core (Structural Rigidity): Piperazine is a "privileged scaffold" that introduces a rigid vector for functionalization. It provides a large polar surface area (PSA) and acts as a hydrogen bond donor/acceptor, which fundamentally improves aqueous solubility and oral bioavailability [3].

-

The 2-Methyl Substitution (hERG Mitigation): Unsubstituted piperazines frequently suffer from off-target binding to the hERG potassium channel, leading to severe cardiotoxicity (QT prolongation). The introduction of a 2-methyl group creates a steric "bump" adjacent to the basic nitrogen. This steric hindrance disrupts the precise pharmacophore fit required for hERG blockade and simultaneously protects the ring from CYP450-mediated N-dealkylation [4].

-

The Pyrazine Linker (Electronic Modulation): Pyrazine is a strongly electron-deficient heteroaromatic ring. Through resonance, it withdraws electron density from the attached N1 nitrogen of the piperazine, significantly lowering its pKa (typically to ~2-3). This ensures that at physiological pH, only the N4 secondary amine remains protonated, optimizing the molecule's overall basicity and improving passive membrane permeability.

-

The Dihydrochloride Salt (Stability): The free base of this molecule is an oil or low-melting solid prone to atmospheric oxidation. Supplying it as a dihydrochloride salt locks the amines in a protonated state, ensuring a prolonged shelf-life and rapid dissolution in polar aprotic solvents (like DMSO) for in vitro screening.

Logical mapping of structural features to physicochemical benefits in drug design.

Synthetic Workflows & Experimental Protocols

Because the N4 nitrogen is a secondary amine, it is an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. However, the presence of the two HCl equivalents requires a highly controlled, self-validating "free-basing" protocol to prevent reaction failure.

Protocol: Self-Validating SNAr Coupling

Objective: Couple 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride with an aryl halide electrophile.

Step 1: Dissolution

-

Suspend 1.0 molar equivalent (eq) of the dihydrochloride salt in anhydrous DMF or DMSO (0.2 M concentration).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophile later in the sequence.

Step 2: In Situ Free-Basing (Validation Gate 1)

-

Add 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. 2.0 eq are consumed neutralizing the HCl salts, while the excess ensures the reaction environment remains basic.

-

Self-Validation: Spot the solution on wet pH paper. The reaction must read pH 8.5–9.0 . If the pH is <7, the secondary amine remains protonated and non-nucleophilic.

Step 3: Electrophile Addition

-

Add 1.1 eq of the desired aryl halide (e.g., a fluorobenzene derivative). Stir at 80°C–100°C under an inert N₂ atmosphere.

Step 4: Reaction Monitoring (Validation Gate 2)

-

After 4 hours, pull a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

-

Self-Validation: The chromatogram must show the disappearance of the free base mass (m/z 179.1[M+H]⁺) and the emergence of the product mass. If m/z 179.1 persists, spike in an additional 0.5 eq of DIPEA and increase temperature by 10°C.

Step 5: Workup and Purification

-

Quench the reaction with H₂O, extract with EtOAc, and dry over Na₂SO₄. Purify the concentrated crude via reverse-phase Prep-HPLC (C18 column, MeCN/H₂O with 0.1% TFA modifier).

Standard self-validating workflow for dihydrochloride salt coupling reactions.

Analytical Validation Standards

To ensure the trustworthiness of the building block before initiating multi-step syntheses, the following analytical baseline should be confirmed:

-

LC-MS (ESI+): Direct injection of the salt dissolved in MeOH should yield a dominant peak at m/z 179.1 [M+H]⁺ , corresponding to the protonated free base.

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield pyrazine aromatic protons (~8.0–8.3 ppm). The 2-methyl group on the piperazine ring will appear as a distinct doublet around 1.2–1.4 ppm. Broad exchangeable signals (~9.5 ppm) will confirm the presence of the hydrochloride salts.

Synthesis Pathway for 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride: A Comprehensive Technical Guide

Target Molecule: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) Therapeutic Relevance: Piperazinyl-pyrazine motifs are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in CNS-active agents, kinase inhibitors, and targeted oncology therapeutics.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural recipes. Here, we will dissect the causality behind the chemical choices—specifically addressing the steric challenges of asymmetric piperazines and the logic behind modern organometallic coupling strategies.

Retrosynthetic Strategy & Regioselectivity Logic

The synthesis of 1-heteroaryl-2-methylpiperazines presents a classic regioselectivity challenge. The starting material, 2-methylpiperazine, possesses two secondary amines:

-

N4 Position: Unhindered and kinetically highly reactive.

-

N1 Position: Sterically hindered by the adjacent C2-methyl group.

If unprotected 2-methylpiperazine is reacted directly with 2-chloropyrazine, the nucleophilic attack occurs almost exclusively at the unhindered N4 position, yielding the undesired 3-methylpiperazin-1-yl isomer.

To force the pyrazine ring onto the hindered N1 position, we must employ a kinetic protection strategy . By reacting 2-methylpiperazine with exactly 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C, the unhindered N4 position is selectively protected. This yields 4-Boc-2-methylpiperazine (also known systematically as tert-butyl 3-methylpiperazine-1-carboxylate)[1]. With N4 blocked, the sterically hindered N1 is left as the sole reactive site for the subsequent C-N bond formation.

Caption: Regioselective protection strategy directing C-N coupling to the hindered N1 position.

Optimization of C-N Bond Formation

With 4-Boc-2-methylpiperazine in hand, the next step is coupling it to 2-chloropyrazine. Historically, Nucleophilic Aromatic Substitution (S_N_Ar) has been used for electron-deficient pyrazines. However, the steric bulk at the N1 position of the piperazine severely retards S_N_Ar kinetics, requiring harsh temperatures (>120 °C) that lead to substrate degradation and poor yields.

To bypass this activation energy barrier, we utilize a Buchwald-Hartwig Cross-Coupling driven by an N-heterocyclic carbene (NHC) palladium precatalyst[2]. Specifically, Pd-PEPPSI-IPr is highly recommended. The bulky, electron-rich IPr ligand stabilizes the palladium intermediate, preventing catalyst deactivation and enabling the coupling of sterically demanding amines to heteroaryl chlorides at mild temperatures[3].

Quantitative Comparison of Coupling Methodologies

| Parameter | Method A: Classical S_N_Ar | Method B: Buchwald-Hartwig (Recommended) |

| Reagents | K₂CO₃, DMSO | Pd-PEPPSI-IPr, Cs₂CO₃, DME |

| Temperature | 120 °C | 80 °C |

| Reaction Time | 24 - 48 hours | 4 - 6 hours |

| Regioselectivity | Moderate (Thermal degradation) | Excellent (>98% target C-N bond) |

| Typical Yield | 30 - 45% | 85 - 92% |

Experimental Workflows

The following protocols outline a self-validating, two-step system designed to maximize yield and purity.

Caption: Two-step synthetic workflow for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Step 1: Buchwald-Hartwig Amination

Objective: Synthesize 1-(pyrazin-2-yl)-4-Boc-2-methylpiperazine.

-

Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 15 minutes.

-

Reagent Loading: Charge the flask with 4-Boc-2-methylpiperazine (1.0 equiv, e.g., 10.0 mmol), 2-chloropyrazine (1.05 equiv, 10.5 mmol), and anhydrous Cesium Carbonate (Cs₂CO₃, 1.4 equiv, 14.0 mmol).

-

Catalyst Addition: Add Pd-PEPPSI-IPr (0.02 equiv, 2 mol%). Expert Note: The air-stability of PEPPSI precatalysts allows for benchtop weighing, but the reaction itself must be strictly anaerobic to prevent oxidative quenching of the active Pd(0) species.

-

Solvent & Reaction: Inject anhydrous 1,2-Dimethoxyethane (DME, 0.2 M relative to the amine). Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 80 °C under vigorous stirring for 6 hours[3].

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate as a viscous oil or low-melting solid.

Step 2: Boc Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the final dihydrochloride salt.

Causality Check: Why use anhydrous HCl in dioxane rather than aqueous HCl? The final product is highly hydrophilic. Using an anhydrous system ensures that the free base immediately protonates at both the piperazine and pyrazine nitrogen centers, directly precipitating the highly pure dihydrochloride salt from the reaction matrix. This eliminates the need for a messy aqueous extraction.

-

Dissolution: Dissolve the purified 1-(pyrazin-2-yl)-4-Boc-2-methylpiperazine from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM).

-

Acidification: Place the flask in a water bath at 20 °C. Dropwise, add a solution of 4M HCl in Dioxane (10.0 equiv).

-

Reaction: Stir the mixture at room temperature for 2–3 hours. The evolution of CO₂ gas will be observed, and a white precipitate will rapidly begin to form.

-

Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with cold Diethyl Ether to maximize precipitation.

-

Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold Diethyl Ether (3 x 10 mL).

-

Drying: Dry the resulting white powder under high vacuum at 40 °C for 12 hours to yield 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride .

Analytical Characterization Standards

To validate the integrity of the synthesized compound, compare your analytical data against these expected benchmarks:

-

LC-MS (ESI+): Expected exact mass for the free base (C₉H₁₄N₄) is 178.12 Da. Look for the [M+H]⁺ peak at m/z 179.1.

-

¹H NMR (400 MHz, D₂O): The pyrazine protons will appear as three distinct downfield signals between δ 7.90–8.30 ppm. The piperazine ring protons will present as a complex multiplet between δ 3.00–4.50 ppm due to the stereocenter and restricted rotation. The diagnostic C2-methyl group will appear as a sharp doublet around δ 1.40–1.50 ppm.

-

Solubility: Highly soluble in Water and DMSO; insoluble in Hexanes, Ether, and DCM.

References

- WO2016102347A1 - 5-[(piperazin-1-yl)

-

Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes Source: JConsortium URL:[Link]

Sources

- 1. CAS 147081-29-6: (S)-4-N-Boc-2-methylpiperazine [cymitquimica.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. WO2016102347A1 - 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives as adamts inhibitors for the treatment of osteoarthritis - Google Patents [patents.google.com]

2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride: A Comprehensive Technical Guide to Synthesis, Properties, and Medicinal Chemistry Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the strategic assembly of privileged heterocycles is fundamental to developing high-affinity, target-specific therapeutics. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) represents a highly specialized pharmacophore building block. By fusing an electron-deficient pyrazine ring with a sterically constrained methylpiperazine moiety, this compound serves as a critical intermediate for central nervous system (CNS) modulators and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic workflow, and maps its pharmacological utility in receptor engagement.

Structural and Physicochemical Profiling

Quantitative Data Summary

To establish a baseline for analytical validation and formulation, the physicochemical properties of the dihydrochloride salt are summarized below.

| Property | Value / Specification |

| Chemical Name | 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride |

| CAS Registry Number | 2138093-56-6 |

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.15 g/mol |

| InChIKey | FJHPXHTYSRIEDG-UHFFFAOYSA-N |

| Physical Form | Crystalline Powder |

| Salt Form | Dihydrochloride (Cl⁻) |

| Storage Conditions | Room Temperature, Desiccated |

Data supported by commercial catalog standards ().

The "Magic Methyl" Effect and Conformational Restriction

The inclusion of a single methyl group at the C2 position of the piperazine ring is not arbitrary; it is a deliberate application of the "magic methyl" effect ().

Causality of the Methyl Group: Unsubstituted piperazines are conformationally flexible, rapidly interconverting between various chair and boat conformations. This flexibility incurs a high entropic penalty upon binding to a rigid receptor pocket. The C2-methyl group imposes severe steric constraints, locking the piperazine ring into a highly favored equatorial chair conformation. This pre-organization minimizes the entropic loss during target binding, frequently resulting in a 10- to 100-fold increase in receptor affinity (e.g., at 5-HT or Histamine H4 receptors). Furthermore, the methyl group sterically shields the N1 nitrogen, increasing the metabolic half-life by hindering cytochrome P450-mediated N-dealkylation.

Causality of the Salt Form: The free base of this compound is an oil prone to auto-oxidation and atmospheric CO2 absorption. Conversion to the dihydrochloride salt protonates both the N4 of the piperazine and the pyrazine nitrogens, yielding a highly stable, water-soluble crystalline solid ideal for long-term storage and direct use in aqueous biological assays.

Synthetic Methodologies: The Buchwald-Hartwig Approach

Regiochemical Challenges and Catalyst Selection

In an unprotected 2-methylpiperazine, the N4 position is significantly more nucleophilic than the N1 position due to the lack of adjacent steric bulk. A direct Nucleophilic Aromatic Substitution (SNAr) with 2-chloropyrazine would predominantly yield the undesired 2-(3-methylpiperazin-1-yl)pyrazine regioisomer.

To force C-N bond formation at the sterically hindered N1 position, 4-Boc-2-methylpiperazine must be utilized. Because the N1 amine is sterically shielded by the adjacent methyl group, standard SNAr requires harsh temperatures that degrade the starting materials. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory method of choice (). A bulky biaryl phosphine ligand (e.g., RuPhos) is required to lower the activation energy of the rate-limiting reductive elimination step.

Self-Validating Experimental Protocol

Step 1: Buchwald-Hartwig Cross-Coupling

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloropyrazine (1.0 eq), 4-Boc-2-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

-

Catalyst Addition: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).

-

Solvent: Suspend the mixture in anhydrous Toluene (0.2 M). Causality: Anhydrous, deoxygenated conditions are critical as the Pd(0) active species is rapidly deactivated by moisture and O2.

-

Reaction: Heat the mixture to 90°C for 12 hours.

-

Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-chloropyrazine spot (Rf ~0.6) is entirely replaced by a new UV-active spot (Rf ~0.4).

Step 2: Acidic Deprotection and Salt Formation

-

Workup: Filter the cooled reaction mixture through Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in minimal Dichloromethane (DCM) and add 4M HCl in Dioxane (10 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

-

Precipitation: The product will precipitate as a white solid. Filter and wash with cold diethyl ether.

-

Self-Validation (NMR): The success of the deprotection and salt formation is validated by the complete disappearance of the intense Boc singlet (~1.4 ppm) and the appearance of a broad downfield NH2⁺ signal (~9.2 ppm) in the ¹H-NMR (DMSO-d6) spectrum.

Fig 1. Synthetic workflow for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Pharmacological Utility and Target Engagement

The pyrazine-piperazine axis is a highly privileged scaffold in medicinal chemistry. When integrated into larger Active Pharmaceutical Ingredients (APIs), it acts as a primary pharmacophore for engaging G-Protein Coupled Receptors (GPCRs).

Mechanism of Action in CNS Targets: Derivatives of this scaffold are frequently utilized as agonists or allosteric modulators for 5-HT (Serotonin) and Dopamine receptors. The basic secondary amine (N4) of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of the GPCR. Simultaneously, the electron-deficient pyrazine ring engages in π-π stacking interactions with aromatic residues (like Tryptophan or Phenylalanine) deeper within the binding pocket.

Upon binding, the ligand stabilizes the active conformation of the GPCR, triggering the exchange of GDP for GTP on the Gq protein alpha subunit. This initiates a downstream signaling cascade, activating Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium release.

Fig 2. GPCR signaling pathway modulated by pyrazine-piperazine pharmacophores.

References

The Nitrogen-Heterocycle Paradigm: Pharmacological Profiling and Assay Methodologies for Pyrazine and Piperazine Scaffolds

Executive Summary

Nitrogen-containing heterocycles form the backbone of modern medicinal chemistry. Among these, the six-membered rings pyrazine (1,4-diazine) and piperazine (hexahydropyrazine) represent two of the most privileged, yet pharmacologically distinct, scaffolds. Despite their apparent structural similarity, their divergent electronic properties—aromatic vs. aliphatic—dictate entirely different pharmacokinetic behaviors, receptor affinities, and therapeutic applications. This technical whitepaper provides an in-depth analysis of their pharmacological profiles, summarizes quantitative structure-activity relationship (SAR) data, and details a self-validating experimental protocol for high-throughput receptor screening.

Structural Dynamics and Pharmacological Divergence

The fundamental divergence between pyrazine and piperazine lies in their hybridization and electron distribution.

Pyrazine is a planar, aromatic ring with sp2 hybridized nitrogens. The electron-withdrawing nature of the nitrogen atoms renders the ring highly electron-deficient. With a pKa of approximately 0.65, it acts as a very weak base [1]. Its zero dipole moment and capacity for π−π stacking make it an excellent hydrogen bond acceptor, a property heavily leveraged in designing anti-infective agents and kinase inhibitors that must intercalate into tight enzymatic pockets.

Piperazine , conversely, is a fully saturated, aliphatic hexacycle. With a pKa of ~9.8, it is predominantly protonated at physiological pH, acting as a strong base. It adopts a highly stable chair conformation, allowing it to orient substituents in predictable equatorial or axial positions. This spatial geometry makes piperazine an ideal bioisostere and a structural mimic for endogenous monoamine neurotransmitters, enabling profound interactions with central nervous system (CNS) targets [2].

Pharmacological Profiling: Pyrazine in Oncology and Infectious Diseases

Pyrazine derivatives exhibit a broad spectrum of biological activities, most notably in anti-inflammatory, anticancer, and antibacterial domains [3]. The electron-deficient nature of the ring allows it to resist oxidative metabolism, increasing the half-life of the pharmacophore. Recent drug development efforts have focused on hybridizing pyrazine with natural products to enhance pharmacodynamic activity while minimizing toxicity.

Table 1: Quantitative Pharmacological Profile of Key Pyrazine Derivatives

| Compound / Derivative | Structural Class | Primary Target / Mechanism | Key Pharmacological Metric |

| Pyrazinamide | Simple Pyrazine | FAS I Inhibition (M. tuberculosis) | MIC: 12.5 - 50 µg/mL |

| Oltipraz | Substituted Pyrazine | Nrf2 Activation (Chemoprevention) | EC 50 : ~10 µM |

| Compound 46 | Chalcone-Pyrazine Hybrid | Cytotoxicity (BPH-1 cell line) | IC 50 : 10.4 µM [1] |

| Compound 37 | Paeonol-Pyrazine Hybrid | LPS-induced NO Overexpression | 56.32% Inhibition at 20 µM [1] |

Pharmacological Profiling: Piperazine in Neuropharmacology

The piperazine scaffold is ubiquitous in neuropharmacology. Through strategic N,N′ -disubstitution, medicinal chemists can fine-tune the lipophilicity and topological polar surface area (TPSA) of the molecule, ensuring optimal blood-brain barrier (BBB) penetration [2]. Piperazine derivatives predominantly exert their central pharmacological activity by modulating the monoamine pathway, acting as agonists or antagonists at serotonin (5-HT) and dopamine receptors [4].

Table 2: Quantitative Pharmacological Profile of Key Piperazine Derivatives

| Compound | Structural Class | Target Receptors | Binding Affinity ( Ki ) / Activity |

| Clozapine | Tricyclic Piperazine | 5-HT 2A / D 2 Antagonist | 5-HT 2A : ~1.2 nM; D 2 : ~126 nM [4] |

| Buspirone | Azapirone (Piperazine) | 5-HT 1A Partial Agonist | 5-HT 1A : ~15 nM [4] |

| Vortioxetine | Bis-aryl-sulfanyl Piperazine | 5-HT 3 /7 Antag, 5-HT 1A Agonist | 5-HT 3 : 3.7 nM; 5-HT 1A : 15 nM [4] |

| mCPP | Phenylpiperazine | 5-HT 2C Agonist | 5-HT 2C : ~32 nM [5] |

Experimental Methodologies: Self-Validating Protocols

To accurately profile the neuropharmacological potential of novel piperazine derivatives, researchers rely on High-Throughput Radioligand Binding Assays. The following protocol is engineered as a self-validating system , ensuring that every microplate run mathematically proves its own reliability before data is accepted.

Protocol: High-Throughput Radioligand Binding Assay for 5-HT 1A Receptor Affinity

Objective: Determine the binding affinity ( Ki ) of novel piperazine derivatives at the 5-HT 1A GPCR.

Step 1: Membrane Preparation & Optimization

-

Action: Homogenize CHO cells expressing human 5-HT 1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail.

-

Causality: Tris-HCl maintains the physiological pH required for proper receptor folding. EDTA chelates divalent cations ( Mg2+ , Ca2+ ) to inhibit endogenous metalloproteases, preserving the structural integrity of the GPCR during cell lysis.

Step 2: Radioligand Incubation

-

Action: Incubate 10 µg of membrane protein with 1 nM [3H] -8-OH-DPAT and varying concentrations of the piperazine test compound ( 10−11 to 10−4 M) for 60 minutes at 25°C.

-

Causality: [3H] -8-OH-DPAT is selected for its extreme specificity to the 5-HT 1A orthosteric site. The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the rapid receptor degradation that frequently occurs at 37°C.

Step 3: Filtration and Washing (The Cationic Block)

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

-

Causality: Piperazine derivatives are highly basic and positively charged at assay pH. PEI is a cationic polymer that coats the negatively charged glass fibers, actively repelling the unbound piperazine drug and drastically reducing Non-Specific Binding (NSB). Ice-cold buffer slows the dissociation rate ( koff ) of the bound radioligand during the wash step.

Step 4: Self-Validation & Data Acquisition

-

Action: Include a full concentration-response curve of a reference standard (e.g., WAY-100635) on every plate. Calculate the Z'-factor using Total Binding (TB, no competitor) and NSB (defined by 10 µM WAY-100635). Calculate Ki using the Cheng-Prusoff equation.

-

Causality (Self-Validation): The protocol validates itself per run. A calculated Z'-factor ≥0.5 confirms the assay window is robust and statistically reliable. If the reference standard's Ki deviates >3-fold from historical baseline values, the plate is automatically rejected, ensuring absolute data integrity.

Mechanistic Visualization

The downstream pharmacological effect of piperazine derivatives (such as Buspirone) acting on the 5-HT 1A receptor is mediated through an inhibitory G-protein ( Gi/o ) pathway, ultimately leading to anxiolytic responses.

Caption: Piperazine-mediated 5-HT1A receptor signaling and anxiolytic pathway.

References

- Source: PubMed Central / National Institutes of Health (NIH)

- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (Full Text)

- Source: PubMed Central / National Institutes of Health (NIH)

- Source: PubMed / National Institutes of Health (NIH)

- Source: International Journal of Research and Review (IJRR)

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

Technical Guide: Spectroscopic and Chromatographic Characterization of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, a significant building block in pharmaceutical development. The document outlines detailed protocols and interpretation guidelines for nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). The integration of these techniques offers a robust, self-validating system for structural elucidation, purity assessment, and identity confirmation, ensuring the quality and integrity of this critical chemical entity.

Introduction: The Imperative of Rigorous Analytical Scrutiny in Drug Development

The journey of a drug from discovery to clinical application is underpinned by meticulous chemical and analytical characterization. For pharmaceutical intermediates like 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, which form the core of active pharmaceutical ingredients (APIs), unambiguous structural confirmation and stringent purity control are not merely procedural formalities but fundamental requirements for safety and efficacy. The pyrazine and piperazine moieties are prevalent in a wide array of pharmacologically active molecules, contributing to their diverse biological activities.[1][2] This guide presents a multi-faceted analytical approach, leveraging the strengths of NMR, HPLC, and LC-MS to provide a holistic understanding of the compound's chemical identity and purity profile.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) is instrumental in identifying the types of protons and their spatial relationships within a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), which is ideal for water-soluble dihydrochloride salts.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The expected ¹H NMR spectrum of 2-(2-Methylpiperazin-1-yl)pyrazine would exhibit characteristic signals for the pyrazine and methylpiperazine moieties. The aromatic protons on the pyrazine ring typically appear in the downfield region (δ 8.0-8.5 ppm).[3] The protons of the piperazine ring and the methyl group will resonate in the aliphatic region. The methyl group on the piperazine ring is expected to appear as a doublet, coupled to the adjacent methine proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazine-H | ~8.0 - 8.5 | Multiplets |

| Piperazine-H (ring) | ~2.5 - 4.0 | Complex Multiplets |

| Methyl-H (on piperazine) | ~1.0 - 1.3 | Doublet |

Note: The exact chemical shifts can be influenced by solvent and pH.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled carbon experiment.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazine and methylpiperazine rings. The pyrazine carbons will be in the aromatic region (δ 130-160 ppm), while the aliphatic carbons of the methylpiperazine ring will appear upfield.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrazine-C (aromatic) | ~130 - 160 |

| Piperazine-C (aliphatic) | ~40 - 60 |

| Methyl-C (aliphatic) | ~15 - 20 |

NMR Workflow for Structural Verification

Caption: Workflow integrating ¹H and ¹³C NMR for structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it essential for assessing the purity of pharmaceutical compounds.[4]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a common choice for this type of analysis.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically effective.[6]

-

Detection: UV detection at a wavelength where the pyrazine chromophore absorbs strongly (e.g., ~254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Data Interpretation:

A high-purity sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The retention time of the main peak serves as a characteristic identifier under the specified chromatographic conditions.

HPLC Purity Analysis Workflow

Caption: Step-by-step workflow for HPLC-based purity analysis.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry, providing definitive molecular weight information.[7]

Experimental Protocol:

-

LC Conditions: Similar to the HPLC method described above.

-

MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically used for nitrogen-containing compounds like piperazines.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The molecular weight of the free base, 2-(2-Methylpiperazin-1-yl)pyrazine, is 178.23 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 179.13.[8] The presence of this ion at the expected retention time provides strong evidence for the compound's identity.

LC-MS Identity Confirmation Pathway

Caption: Logical flow for identity confirmation using LC-MS.

Conclusion

The synergistic application of NMR, HPLC, and LC-MS provides a comprehensive analytical toolkit for the characterization of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. NMR spectroscopy confirms the intricate molecular structure, HPLC quantifies its purity with high precision, and LC-MS provides unambiguous confirmation of its molecular identity. Adherence to these well-defined analytical protocols is crucial for ensuring the quality and consistency of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

-

PubChem. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

PeerJ. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

-

MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. qascf.com [qascf.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. PubChemLite - 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride (C9H14N4) [pubchemlite.lcsb.uni.lu]

The Strategic Utility of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of privileged scaffolds is critical for navigating the complex multi-parameter optimization of pharmacokinetics, target affinity, and metabolic stability. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS 2138093-56-6) represents a highly versatile, bifunctional building block. Comprising a pyrazine ring linked to a sterically hindered 2-methylpiperazine moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, epigenetic modulators, and anti-parasitic agents[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the mechanistic rationale behind utilizing this specific scaffold, the causality of its physicochemical behavior, and field-proven, self-validating protocols for its integration into complex drug-like molecules.

Physicochemical Profiling & Structural Rationale

The commercial availability of this building block as a dihydrochloride salt is a deliberate chemical design choice. Free-base aliphatic amines like piperazine are highly susceptible to atmospheric oxidation and N-oxidation, leading to rapid degradation. The dihydrochloride salt locks the secondary and tertiary amines in a protonated state, ensuring long-term shelf stability and excellent solubility in polar protic solvents.

Furthermore, the introduction of the 2-methyl group on the piperazine ring is a classic medicinal chemistry tactic. This methyl group introduces a chiral center and provides steric bulk that restricts the conformational flexibility of the piperazine ring. This restriction often leads to enhanced target selectivity (e.g., distinguishing between closely related receptor subtypes) and shields the adjacent nitrogen from rapid cytochrome P450-mediated N-dealkylation, thereby improving the molecule's metabolic half-life.

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value | Causality / Implication for Research |

| CAS Number | 2138093-56-6 | Standard identifier for procurement and safety tracking. |

| Molecular Formula | C9H14N4 · 2HCl | Indicates a 1:2 stoichiometric ratio of base to hydrochloric acid. |

| Molecular Weight | 251.15 g/mol | Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5. |

| Physical Form | Powder | High surface area facilitates rapid dissolution in polar solvents. |

| Storage Condition | Room Temperature (Desiccated) | Salt form prevents oxidation; desiccation prevents hygroscopic clumping. |

| pKa (Estimated) | ~8.5 (Piperazine NH) | Requires strong basic conditions (pH > 9.5) to fully deprotonate for nucleophilic attacks. |

Pharmacological Context & Target Landscape

The 2-(piperazin-1-yl)pyrazine core is a recognized pharmacophore across several distinct therapeutic areas. Understanding the biological targets of this scaffold informs how it should be functionalized.

Serotonin (5-HT) Receptor Modulation

Piperazinylpyrazine derivatives are well-documented as potent agonists and antagonists of the 5-HT2C receptor[3]. The pyrazine nitrogen atoms participate in critical hydrogen bonding with the receptor's transmembrane helices, while the basic piperazine nitrogen forms an ionic bridge with a conserved aspartic acid residue. The 2-methyl substitution is strategically used to tune the selectivity profile away from the 5-HT2B receptor, mitigating the risk of drug-induced valvulopathy—a critical hurdle in serotonergic drug development[3].

Fig 1. 5-HT2C GPCR signaling pathway activated by piperazinylpyrazine derivatives.

Epigenetic Modulation: Class I HDAC Inhibitors

Recent advancements have repurposed the piperazinylpyrazine scaffold as a central linker and surface recognition cap in Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2][4]. When linked to a zinc-binding group (like an aminobenzamide), the pyrazine ring improves aqueous solubility compared to traditional phenyl linkers, while the piperazine moiety interacts with conserved aspartate residues (e.g., D99 in HDAC1) at the rim of the enzyme's catalytic pocket, driving Class I selectivity[2].

Experimental Workflow: Synthetic Utility

To utilize 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in the synthesis of complex therapeutics, the secondary amine of the piperazine ring is typically employed as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions.

The following protocol details an SNAr workflow. Causality note: Because the starting material is a dihydrochloride salt, the reaction environment must be strictly controlled. You cannot simply add 1 equivalent of base; you must add sufficient base to neutralize the two HCl equivalents plus an excess to drive the nucleophilic attack.

Fig 2. Self-validating SNAr experimental workflow for piperazinylpyrazine coupling.

Step-by-Step Methodology: SNAr Coupling

Objective: Couple the pyrazine derivative to an aryl halide electrophile.

-

Preparation & Neutralization:

-

Suspend 1.0 equivalent of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Critical Step: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Rationale: DIPEA is a non-nucleophilic base. The first 2.0 equivalents strip the HCl salts, liberating the free secondary amine. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.

-

-

Electrophile Addition:

-

Add 1.1 equivalents of the target aryl halide (e.g., a fluoronitrobenzene derivative).

-

-

Thermal Activation:

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere. The steric hindrance of the 2-methyl group requires elevated thermal energy to overcome the activation barrier for the transition state.

-

-

Self-Validating In-Process Control (IPC):

-

After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows <5% of the starting aryl halide and the emergence of the product mass[M+H]+. If incomplete, continue heating and re-check at 4 hours.

-

-

Quench and Isolation:

-

Cool to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). The basic aqueous wash ensures any unreacted piperazine remains in the aqueous layer.

-

Analytical Validation Protocol

To guarantee the structural integrity and regioselectivity of the synthesized product, rigorous analytical validation is required. The steric bulk of the 2-methyl group can occasionally lead to unexpected conformers or hindered rotation, which must be verified.

-

LC-MS Profiling:

-

Run the purified compound on a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid modifier).

-

Causality: The formic acid ensures the piperazine and pyrazine nitrogens are protonated, providing a sharp, unified peak and strong ionization for mass detection.

-

-

1H and 13C NMR Spectroscopy:

-

Dissolve the sample in DMSO-d6.

-

Key Diagnostic Peaks: Look for the distinct doublet of the 2-methyl group on the piperazine ring (typically around δ 1.0 - 1.3 ppm). The pyrazine aromatic protons will appear as a distinct set of downfield signals (δ 7.8 - 8.5 ppm)[2]. Line broadening in the piperazine region may occur due to restricted rotation around the newly formed C-N bond; running the NMR at an elevated temperature (e.g., 60°C) will sharpen these peaks, validating the structure.

-

References

-

Sigma-Aldrich Product Data: 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride | 2138093-56-6. Sigma-Aldrich.

-

Patent US6465467B1: Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases. Google Patents. [3]

-

Primary Literature (HDAC Inhibitors): Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 2021. [2]

-

Primary Literature (Anti-Parasitic Applications): In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 2013. [1]

Sources

- 1. In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US6465467B1 - Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases - Google Patents [patents.google.com]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

Application Note: In-Vitro Pharmacological Profiling of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Executive Summary & Mechanistic Rationale

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a highly versatile pharmacological tool compound. The piperazine-pyrazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. In in-vitro drug discovery workflows, this compound is primarily utilized in two distinct domains:

-

Aminergic GPCR Profiling: The basic secondary amine of the piperazine ring (pKa ~9.0) is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [1].

-

Kinase Inhibition Assays: The pyrazine ring acts as a potent hydrogen bond acceptor, effectively mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

As a Senior Application Scientist, it is critical to recognize that successful in-vitro application of this compound relies not just on biological target selection, but on rigorous physicochemical handling.

Physicochemical Properties & The "pH Drop" Phenomenon

A critical point of failure in in-vitro screening is the mishandling of dihydrochloride salts. While the dihydrochloride salt form drastically improves aqueous solubility compared to the free base, dissolving it directly into weakly buffered cell culture media or biochemical assay buffers releases two molar equivalents of hydrochloric acid (HCl).

The Causality of Assay Artifacts: This common-ion effect can cause a localized, severe drop in pH (often < pH 4.0 in unbuffered water) [2]. In cell-based assays, this acidic shock triggers cellular stress pathways, alters intracellular calcium baselines, and can denature target proteins, leading to false positives or false negatives. To prevent this, intermediate dilutions must be performed in strongly buffered solutions (e.g., 20 mM HEPES) prior to target exposure.

Table 1: Physicochemical & Formulation Parameters

| Parameter | Value / Description | Rationale for In-Vitro Handling |

| Molecular Formula | C9H16Cl2N4 | Contains two HCl equivalents; requires pH monitoring upon dissolution. |

| Molecular Weight | 251.15 g/mol | Used to calculate exact molarity for dose-response curves. |

| Primary Solvent | 100% DMSO | Ensures complete dissolution of the crystalline lattice without immediate pH shifts. |

| Intermediate Buffer | 20 mM HEPES (pH 7.4) | Neutralizes the acidic contribution of the dihydrochloride salt before cell/enzyme exposure. |

| Max Final DMSO | ≤ 0.5% (v/v) | Prevents DMSO-induced cytotoxicity in cell-based functional assays. |

Self-Validating Compound Preparation Protocol

To ensure a self-validating system, the preparation workflow must include built-in quality control (QC) steps to verify solubility and pH stability.

Step-by-Step Methodology:

-

Primary Stock (10 mM): Weigh exactly 2.51 mg of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. Dissolve in 1.0 mL of 100% anhydrous DMSO. Vortex for 30 seconds. QC Step: Visually inspect against a dark background to ensure no micro-particulates remain.

-

Serial Dilution (100X): Prepare a 10-point, 3-fold serial dilution series in 100% DMSO using a V-bottom 96-well plate.

-

Aqueous Intermediate (10X): Transfer 10 µL of each DMSO stock into 90 µL of Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

-

pH Validation (Critical): Spot 2 µL of the highest concentration intermediate well onto a micro-pH indicator strip. Self-Validation: The assay is only cleared to proceed if the pH remains strictly between 7.2 and 7.4. If acidic, increase HEPES concentration to 50 mM.

Protocol 1: Aminergic GPCR Functional Assay (FLIPR)

To evaluate the compound's activity at aminergic GPCRs (e.g., 5-HT2C), a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is utilized.

Causality of the Assay Design: Gq-coupled GPCRs activate Phospholipase C (PLC), which cleaves PIP2 into IP3. IP3 binds to receptors on the endoplasmic reticulum, releasing stored Ca2+ into the cytosol. By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can kinetically quantify receptor activation in real-time.

Figure 1: Gq-coupled GPCR signaling pathway triggered by piperazine-pyrazine ligands, culminating in Ca2+ release.

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

-

Baseline Read: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

-

Compound Addition: The instrument automatically adds 5 µL of the 5X intermediate compound stock (prepared in Section 3) to the wells.

-

Kinetic Measurement: Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium transient.

-

Self-Validation: Every plate must contain a full dose-response of a known reference agonist (e.g., Serotonin) to define 100% Emax, and a blank control (0.5% DMSO) to define baseline.

Protocol 2: Biochemical Kinase Profiling (TR-FRET)

To evaluate the pyrazine motif's ability to act as a hinge-binder, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [3].

Causality of the Assay Design: Standard fluorescence assays are highly susceptible to autofluorescence from the test compounds themselves. TR-FRET utilizes a Terbium (Tb) donor with a millisecond-scale fluorescence lifetime. By introducing a microsecond time delay before measuring emission, all short-lived background autofluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Figure 2: TR-FRET kinase assay principle. Inhibition by the pyrazine compound reduces substrate phosphorylation and subsequent FRET signal.

Step-by-Step Methodology:

-

Enzyme Reaction: In a low-volume 384-well white plate, combine 2 µL of the target Kinase, 2 µL of Fluorescein-labeled peptide substrate, and 1 µL of the test compound (at 5X final concentration).

-

Initiation: Add 2 µL of ATP (at the empirical Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Termination & Detection: Add 2 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and a Terbium-labeled phospho-specific antibody.

-

Incubation: Incubate for 30 minutes to allow the antibody to bind to the phosphorylated substrate.

-

Measurement: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [Fluorescein]). Calculate the 520/495 ratio.

-

Self-Validation: Include Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition.

Data Analysis & Interpretation

A robust in-vitro assay is defined by its statistical reliability. The Z'-factor must be calculated for every plate to validate the assay window. A Z'-factor > 0.5 indicates an excellent assay suitable for determining the potency (IC50/EC50) of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Table 2: Expected Quantitative Data Output Structure

| Assay Type | Target | Reference Control | Expected Format | Z'-Factor Validation |

| FLIPR Calcium Flux | 5-HT2C Receptor | Serotonin (5-HT) | EC50 (nM) / Emax (%) | Must be > 0.5 (Control vs. Blank) |

| TR-FRET Biochemical | Generic Kinase | Staurosporine | IC50 (nM) | Must be > 0.5 (Max Signal vs. Min Signal) |

References

- Source: National Institutes of Health (NIH)

- Title: Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL

- Source: National Institutes of Health (NIH)

Application Note: Reconstitution and Handling Protocol for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in Cell Culture Assays

Executive Summary & Causality

The transition of a small molecule from a lyophilized powder to a biologically active solute in an in vitro assay is a critical variable in experimental reproducibility. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a specialized piperazine-pyrazine derivative[1]. Like many pharmaceutical building blocks and ligands, it is synthesized as a dihydrochloride salt to significantly enhance its aqueous solubility and solid-state stability compared to its free-base counterpart[2][3].

However, the dihydrochloride salt form introduces specific physicochemical dynamics that must be managed:

-

pH Shift Causality: When dissolved in unbuffered aqueous solutions (like sterile water), the dissociation of the two hydrochloride molecules can drastically lower the local pH[2]. If this unbuffered stock is added directly to sensitive cell cultures at high volumes, it can induce localized acid shock, leading to off-target cytotoxicity.

-

Solvent Toxicity Causality: While Dimethyl Sulfoxide (DMSO) is the gold standard for long-term compound stability and preventing hydrolysis, mammalian cells exhibit distinct sensitivity to DMSO. Concentrations above 0.1% (v/v) can induce chromatin condensation, downregulate adhesion proteins, and trigger apoptosis[4][5].

This protocol provides a self-validating, step-by-step methodology for dissolving 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, ensuring maximum solubility, maintaining chemical stability, and preventing vehicle-induced artifacts in cell culture assays.

Physicochemical Properties & Quantitative Reconstitution Data

Before initiating the dissolution protocol, verify the mass of the compound and calculate the required solvent volume. The data below is calculated based on the anhydrous molecular weight of the compound[1].

Table 1: Compound Specifications

| Property | Value | Clinical / Experimental Relevance |

| Nomenclature | 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride | Target analyte |

| CAS Number | 2138093-56-6 | Verification of chemical identity |

| Molecular Formula | C9H16Cl2N4 | Contains two HCl equivalents |

| Molecular Weight | 251.15 g/mol | Required for molarity calculations |

| Primary Solvents | DMSO, H₂O, PBS | Dihydrochloride salts are highly soluble in both[2][6] |

Table 2: Reconstitution Volumes for Standard Stock Solutions

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

| Mass of Compound | Volume of Solvent for 10 mM Stock | Volume of Solvent for 50 mM Stock |

| 1 mg | 398 µL | 80 µL |

| 5 mg | 1.991 mL | 398 µL |

| 10 mg | 3.982 mL | 796 µL |

Experimental Workflow & Signaling Pathway

The following Graphviz diagram illustrates the logical decision tree for solvent selection, sterilization, and final assay dilution.

Figure 1: Decision tree for the reconstitution, sterilization, and dilution of dihydrochloride salts for in vitro assays.

Step-by-Step Methodology

Phase 1: Solvent Selection and Reconstitution

Rationale: The choice between DMSO and Aqueous buffer dictates the downstream handling. DMSO prevents hydrolysis over months of storage. Aqueous buffers (like PBS) are excellent for immediate use but may degrade the compound over time if stored as a liquid[2][7].

-

Equilibration: Allow the sealed vial of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering its mass and accelerating degradation.

-

Solvent Addition: Based on Table 2, add the precise volume of your chosen solvent (Anhydrous DMSO or sterile PBS) to achieve a 10 mM stock.

-

Dissolution:

-

Vortex the vial vigorously for 30–60 seconds.

-

If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Note: Do not exceed 30°C during sonication to prevent thermal degradation of the pyrazine ring.

-

Phase 2: Sterilization and Quality Control

Rationale: Cell culture assays require absolute sterility. However, the filter membrane material must match the solvent to prevent membrane dissolution or compound binding.

-

Filter Selection:

-

For DMSO Stocks: Use a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is chemically resistant to organic solvents.

-

For Aqueous Stocks: Use a 0.22 µm PES (Polyethersulfone) syringe filter. PES is hydrophilic and exhibits ultra-low protein/compound binding.

-

-

Filtration: Pass the dissolved stock through the appropriate syringe filter into a sterile, pre-labeled cryovial.

-

pH Verification (Aqueous Stocks Only): If dissolved in water/PBS, spot 1 µL of the solution onto pH paper. If the pH is highly acidic (< pH 4), note this for the dilution phase, as the final culture media must have sufficient HEPES or bicarbonate buffering capacity to absorb the acid load.

Phase 3: Aliquoting and Storage

-

Aliquoting: Divide the sterilized stock solution into single-use aliquots (e.g., 20 µL to 50 µL per tube) to completely avoid freeze-thaw cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution and degrade.

-

Storage: Store DMSO aliquots at -80°C for up to 6 months. Aqueous aliquots should ideally be made fresh, but can be stored at -20°C for up to 1 month[2][7].

Phase 4: In Vitro Assay Dilution

Rationale: DMSO toxicity is a major confounding variable in cell culture. Concentrations above 0.1% (v/v) can induce caspase-3 cleavage and alter cell viability[5]. The dilution must be calculated to keep the vehicle concentration negligible.

-

Intermediate Dilution: Thaw one aliquot at room temperature. Pre-dilute the 10 mM stock in sterile culture media to an intermediate concentration (e.g., 100 µM).

-

Final Treatment: Add the intermediate solution to your cultured cells to reach your final target concentration (e.g., 1 µM to 10 µM).

-

Vehicle Control: You must treat control wells with the exact same concentration of the solvent (e.g., 0.1% DMSO) to isolate the pharmacological effect of the pyrazine derivative from any baseline solvent stress.

References

-

Molaid Chemical Database. "2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS 2138093-56-6." Molaid. Available at:[Link]

-

Syed et al. / ResearchGate. "DMSO toxicity in vitro: effects on RGC viability and apoptosis." ResearchGate. Available at: [Link]

-

Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

-

BPS Bioscience. "HA-1077 Dihydrochloride Salt Data Sheet (Solubility Guidelines)." BPS Bioscience. Available at: [Link]

Sources

- 1. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS号 2138093-56-6 - 摩熵化学 [molaid.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Sardomozide dihydrochloride (138794-73-7) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HA1077 (Fasudil, 1-(5-Isoquinolinesulfonyl)-1H-hexahydro-1,4-diazepine¥2HCl, 1-(5-Isoquinolinesulfon | CAS 103745-39-7 | United States Biological | Biomol.com [biomol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Abstract

This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and batch release testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's principles, step-by-step protocols, and a full validation summary.

Introduction and Scientific Rationale

2-(2-Methylpiperazin-1-yl)pyrazine is a heterocyclic compound incorporating both a piperazine and a pyrazine moiety. Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. Accurate quantification is critical to ensure the quality, safety, and efficacy of any final drug product.

The analytical challenge with some piperazine-based compounds is their lack of a strong UV chromophore, often necessitating derivatization to achieve adequate sensitivity.[3][4] However, the pyrazine ring within the target analyte is an aromatic heterocycle that exhibits significant UV absorbance, making direct UV-based quantification feasible and highly advantageous for routine analysis.[5] This method leverages the intrinsic chromophoric properties of the pyrazine ring, eliminating the need for complex sample derivatization.

The chosen methodology is reversed-phase HPLC, a cornerstone of pharmaceutical analysis due to its versatility and robustness.[6][7] A C18 column provides a nonpolar stationary phase, ideal for retaining the moderately polar analyte. The use of a buffered mobile phase at a controlled acidic pH is a critical experimental choice. The analyte contains multiple basic nitrogen atoms and is, therefore, susceptible to peak tailing on silica-based columns due to interactions with residual acidic silanol groups. By operating at a low pH (e.g., with formic acid), the analyte is protonated to a single, consistent ionic form, and the silanol groups are suppressed, leading to sharp, symmetrical peaks essential for accurate integration.[8]

Analytical Method

Instrumentation, Materials, and Reagents

-

Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Data acquisition and processing were performed using appropriate chromatography software.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was used. This standard column geometry provides a good balance of efficiency and backpressure.

-

Chemicals and Reagents:

-

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride Reference Standard (CRS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or ultrapure, >18 MΩ·cm)

-

Formic acid (LC-MS grade, ~99%)

-

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The gradient elution ensures that the main analyte peak is eluted with a good peak shape and is well-separated from potential early-eluting polar impurities and late-eluting nonpolar byproducts.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm (Note: Determine λmax by scanning the reference standard from 200-400 nm with a PDA detector) |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Experimental Protocols

Solution Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.

-

Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended for dissolving standards and samples to ensure compatibility with the initial HPLC conditions.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-